7ACC2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Compound 19 has several scientific research applications:

Chemistry: It is used as a model compound in studying lactate transport inhibition.

Industry: It may have applications in developing new therapeutic agents and studying metabolic pathways.

作用機序

化合物 19 は、モノカルボン酸トランスポーター 4 (MCT4) によって媒介される乳酸輸送を阻害することによってその効果を発揮します。 この阻害は、癌細胞のクエン酸回路への燃料供給能力を制限し、細胞毒性効果をもたらします . さらに、シクロフィリン D を阻害し、神経細胞におけるプログラム細胞死を防ぎます .

類似の化合物との比較

化合物 19 は、デュアルキナーゼ阻害特性と乳酸輸送を阻害する能力を備えているため、ユニークです。類似の化合物には以下が含まれます。

化合物 21: SARS-CoV-2 3CL プロテアーゼを阻害する別のリード抗ウイルス化合物.

化合物 29: 同様の生化学的特性を備えたジヒドロオロテートデヒドロゲナーゼ阻害剤.

ブレポシチニブ: 化合物 19 に関連する臨床的な JAK1/TYK2 デュアル阻害剤.

これらの化合物は構造的にいくつかの類似点を共有していますが、特定の標的や用途が異なります。これは、化合物 19 のデュアル阻害と乳酸輸送阻害特性における独自性を強調しています。

生化学分析

Biochemical Properties

7ACC2 plays a crucial role in biochemical reactions, particularly in the context of cancer metabolism . It interacts with the monocarboxylate transporter, a protein that facilitates the transport of lactate across the cell membrane . The nature of this interaction is inhibitory, with this compound effectively blocking the influx of lactate into cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting lactate influx, which is a critical process in cancer cell metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the monocarboxylate transporter . By inhibiting this transporter, this compound prevents the influx of lactate into cells . This action can lead to changes in gene expression and can influence the activation or inhibition of enzymes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At certain thresholds, this compound has been observed to significantly inhibit tumor growth . At high doses, there may be potential toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to lactate transport . It interacts with enzymes such as the monocarboxylate transporter and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the monocarboxylate transporter . This interaction can affect the localization or accumulation of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is likely associated with the monocarboxylate transporter, given its role as an inhibitor of this transporter .

準備方法

化合物 19 の合成には、クロメン核の形成とそれに続く官能基化を含む複数のステップが関与します。反応条件は通常、有機溶媒、触媒、および特定の温度制御の使用を伴います。 工業的生産方法は異なる場合がありますが、一般的には大規模生産のための最適化を伴う同様の合成経路に従います .

化学反応の分析

化合物 19 は、以下を含むさまざまな化学反応を受けます。

酸化: 特定の条件下で酸化されて対応する酸化生成物を生成します。

還元: 還元反応により、還元形に変換できます。

置換: 官能基が他の基に置き換わる置換反応を受けることができます。これらの反応で一般的に使用される試薬や条件には、酸化剤、還元剤、および特定の触媒が含まれます。

科学研究への応用

化合物 19 は、いくつかの科学研究に応用されています。

化学: 乳酸輸送阻害の研究におけるモデル化合物として使用されます。

生物学: シクロフィリン D 依存性プログラム細胞死を阻害することにより、酸素グルコース欠乏/再酸素化から神経細胞を保護することが示されています.

類似化合物との比較

Compound 19 is unique due to its dual kinase inhibition properties and its ability to inhibit lactate transport. Similar compounds include:

Compound 21: Another lead antiviral compound that inhibits SARS-CoV-2 3CL protease.

Compound 29: A dihydroorotate dehydrogenase inhibitor with similar biochemical properties.

Brepocitinib: A clinical JAK1/TYK2 dual inhibitor related to compound 19.

These compounds share some structural similarities but differ in their specific targets and applications, highlighting the uniqueness of compound 19 in its dual inhibition and lactate transport inhibition properties.

特性

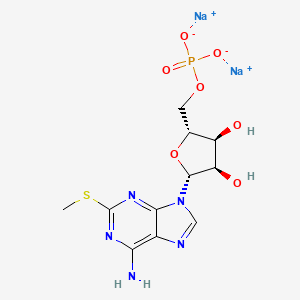

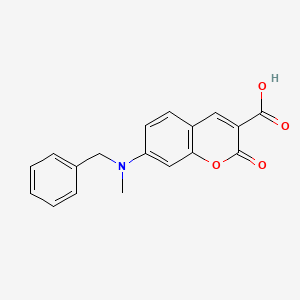

IUPAC Name |

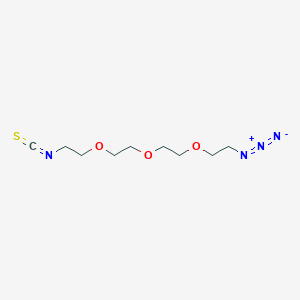

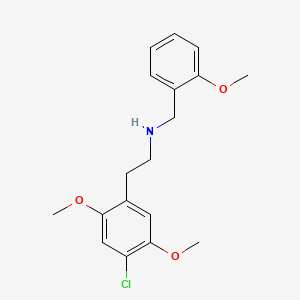

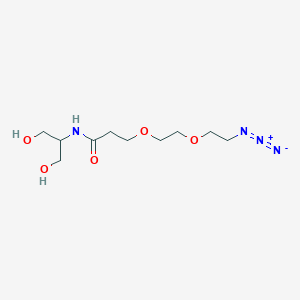

7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKDQPFUOFAMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of 7ACC2 and how does it impact cancer cells?

A: this compound acts by inhibiting the Mitochondrial Pyruvate Carrier (MPC) [, , , , ]. This carrier protein is responsible for transporting pyruvate, a product of glucose metabolism, into the mitochondria for energy production. By blocking this process, this compound disrupts the ability of cancer cells to utilize lactate as an energy source, particularly in the context of the "reverse Warburg effect" [, ]. This metabolic disruption can lead to reduced tumor growth and enhanced sensitivity to treatments like radiotherapy [].

Q2: How does the inhibition of lactate uptake by this compound specifically affect tumor growth and progression?

A: Many tumors exhibit a metabolic symbiosis where some cancer cells rely on glycolysis and produce lactate, while others, often referred to as "reverse Warburg" cells, take up this lactate via MCT1 (Monocarboxylate Transporter 1) and utilize it for oxidative phosphorylation [, ]. This compound, by inhibiting MPC, disrupts this lactate uptake and utilization, leading to:

- Tumor reoxygenation: Inhibiting lactate-fueled metabolism can lead to increased oxygen availability within the tumor microenvironment, making it more susceptible to radiotherapy [].

- Inhibition of stemness properties: Research suggests that lactate uptake via MCT1 can contribute to stemness properties in certain cancer cells, making them more resistant to treatment and prone to recurrence. This compound, by blocking this uptake, can potentially reverse these effects [].

Q3: What is the structural information available for this compound?

A3: While the exact spectroscopic data hasn't been detailed in the provided abstracts, the chemical structure of this compound (7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid) allows for the deduction of key information:

Q4: Are there any known resistance mechanisms to this compound in cancer cells?

A4: While the provided research doesn't explicitly discuss resistance mechanisms specific to this compound, it's a crucial aspect to consider for any potential anticancer agent. Future studies are needed to determine if and how cancer cells might develop resistance to this compound, such as potential upregulation of alternative metabolic pathways or mutations in the MPC itself.

Q5: What are the potential future directions for research on this compound?

A5: Several avenues of research can further elucidate the potential of this compound as an anticancer therapeutic:

- In vivo studies: Further preclinical studies are crucial to validate the in vitro findings and assess the efficacy and safety of this compound in animal models [].

- Combination therapies: Evaluating this compound in combination with other anticancer therapies, such as radiotherapy or chemotherapy, could lead to synergistic effects and improved treatment outcomes [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。